molecular formula C7H7FN2O4S B180015 N-(2-fluoro-5-nitrophenyl)methanesulfonamide CAS No. 123343-99-7

N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Cat. No. B180015
CAS RN: 123343-99-7
M. Wt: 234.21 g/mol
InChI Key: UDWKPLLNAQEMPI-UHFFFAOYSA-N
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Description

“N-(2-fluoro-5-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7FN2O4S and a molecular weight of 234.21 . It contains a sulfonamide group and a nitro-functionalized phenyl group.


Molecular Structure Analysis

The InChI code for “N-(2-fluoro-5-nitrophenyl)methanesulfonamide” is 1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

“N-(2-fluoro-5-nitrophenyl)methanesulfonamide” is a solid substance with a melting point of 163 - 165°C .

Scientific Research Applications

  • Fragmentation Patterns and Reaction Mechanisms : A study explored the fragmentation patterns upon electron ionization of N-(2-nitrophenyl)-methanesulfonamide and its derivatives. It was observed that these compounds undergo rearrangement reactions, with N-(2-nitrophenyl)-methanesulfonamide forming a benzofurazane radical cation. This highlights its potential application in studying molecular ion behaviors and "ortho-effect" based reaction mechanisms (Danikiewicz, 1997).

  • Organocatalysis and Medicinal Applications : Research on asymmetric conjugate addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to chalcones, catalyzed by binaphthyl-derived organocatalysts, indicates its importance in the development of chiral organofluorine compounds. These compounds are significant in biochemical, medicinal applications, and material science (Moon & Kim, 2012).

  • Enantioselective Additions in Organic Chemistry : The highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines, produces fluorinated derivatives. This has implications in organic synthesis, particularly in the creation of specific stereochemical configurations in molecules (Kamlar et al., 2010).

  • Spectroscopic Studies for Structural Analysis : Structural and spectroscopic studies of complexes involving nitrophenyl[bis(ethylsulfonyl)]methane derivatives, including the analysis of hydrogen bonding and FT-IR spectra, provide insights into the molecular interactions and structures of these compounds (Binkowska et al., 2001).

  • Radiosynthesis for Imaging Aromatase Expression : In the field of medical imaging, specifically positron emission tomography (PET), carbon-11-labeled nimesulide analogs have been synthesized. These tracers, including N-[11C]methyl-N-(2-benzyloxy-4-nitrophenyl)methanesulfonamide, are potential PET selective aromatase expression regulator (SAER) radiotracers for imaging aromatase expression in breast cancer (Wang et al., 2010).

  • Pharmacological Applications in Anti-inflammatory Agents : Nimesulide, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is studied for its pharmacological properties, specifically as an anti-inflammatory analgesic agent. Its electrochemical behavior, as studied through voltammetry, informs its mode of action and potential applications in pharmaceutical formulations (Álvarez-Lueje et al., 1997).

Safety and Hazards

The safety information available indicates that “N-(2-fluoro-5-nitrophenyl)methanesulfonamide” may be harmful if swallowed, inhaled, or in contact with skin. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKPLLNAQEMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403042
Record name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-nitrophenyl)methanesulfonamide

CAS RN

123343-99-7
Record name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-5-nitroaniline (15.7 g) solution in pyridine (100 ml) was added drop-wise with methanesulfonylchloride (17.2 g) in an ice bathing. After being stirred for 2 hours at room temperature, the reaction mixture was added with 2N sodium hydroxide (200 ml) and washed with hexane (200 ml) two times. 2N HCl (300 ml) was added into the resultant aqueous layer and solids separated were collected by filtration, washed with water and dried under vacuum to obtain 2′-fluoro-5′-nitromethanesulfonanilide (21.8 g) as brownish solid.
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15.7 g
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17.2 g
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100 mL
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Synthesis routes and methods II

Procedure details

First, the amino group of 2-fluoro-5-nitroaniline is sulfonylated by using methanesulfonyl chloride to give N-(2-fluoro-5-nitrophenyl)methanesulfonamide.
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Synthesis routes and methods III

Procedure details

To 334 ml of a pyridine solution containing 52.1 g of 2-fluoro-5-nitroaniline was added 42.1 g of methanesulfonyl chloride under ice-cooling, followed by stirring at room temperature for 7 hours. Water was added to the reaction solution, the precipitate was collected by filtration, and the crude crystals were recrystallized from ethanol to give 56.9 g of N-(2-fluoro-5-nitrophenyl)methanesulfonamide as pale yellow needles.
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334 mL
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52.1 g
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42.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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